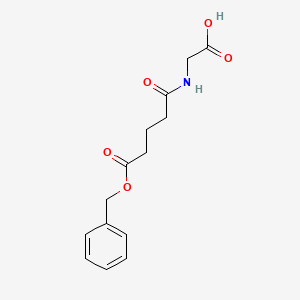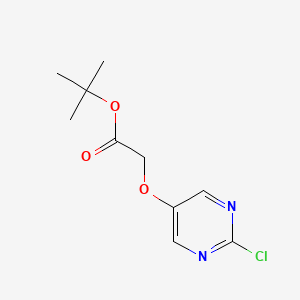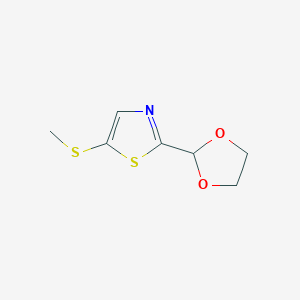
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClN. It is a derivative of phenylamine and contains a chlorophenyl group attached to a 2,2-dimethylpropan-1-amine structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-chlorophenylacetonitrile and methylmagnesium bromide.
Reaction Steps: The nitrile group is first reduced to an amine using lithium aluminum hydride (LiAlH₄), followed by the addition of hydrochloric acid to form the hydrochloride salt.
Purification: The final product is purified through recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Catalysts and Reagents: Various catalysts and reagents are used to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to simpler amines or alcohols.
Substitution: Substitution reactions can occur at the chlorophenyl group, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are commonly used for reduction.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Simpler amines, alcohols, and other reduced forms.
Substitution Products: Various substituted phenyl compounds.
Biochemical Analysis
Biochemical Properties
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with serotonin receptors, particularly the 5-HT2C receptor, acting as an agonist . This interaction can influence neurotransmitter release and signal transduction pathways. Additionally, it may interact with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular calcium levels and activation of downstream signaling cascades . This compound may also affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, particularly the 5-HT2C receptor, leading to receptor activation and subsequent signal transduction . This activation can result in changes in intracellular calcium levels, enzyme activity, and gene expression. Additionally, it may inhibit or activate certain enzymes, such as cytochrome P450, influencing its own metabolism and the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter release and improvement in behavioral outcomes . At higher doses, it can cause toxic or adverse effects, including neurotoxicity, changes in cardiovascular function, and behavioral abnormalities . Threshold effects and dose-response relationships are critical considerations in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed and excreted . The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body. Additionally, it may influence the activity of other metabolic enzymes, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular distribution can influence the overall cellular response to this compound .
Scientific Research Applications
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
3-(3-Chlorophenyl)propionic acid: A related compound with a similar structure but different functional group.
3-Chlorophenol: Another chlorophenyl derivative with different properties and applications.
3-Chlorophenyl isothiocyanate: A compound with a similar chlorophenyl group but different functional group.
Uniqueness: 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific structure, which allows for distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEXZSZHNCBRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485017.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485018.png)
![2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485019.png)
![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485020.png)

![5-Methyl-5-azaspiro[3.4]octan-8-one](/img/structure/B1485023.png)




![6-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1485033.png)
![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)


